3,5-Dimethyl-2-(piperazin-1-ylmethyl)pyridin-4-ol dihydrobromide
CAS No.: 2173099-12-0
Cat. No.: VC3178212
Molecular Formula: C12H21Br2N3O
Molecular Weight: 383.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2173099-12-0 |
|---|---|
| Molecular Formula | C12H21Br2N3O |
| Molecular Weight | 383.12 g/mol |
| IUPAC Name | 3,5-dimethyl-2-(piperazin-1-ylmethyl)-1H-pyridin-4-one;dihydrobromide |
| Standard InChI | InChI=1S/C12H19N3O.2BrH/c1-9-7-14-11(10(2)12(9)16)8-15-5-3-13-4-6-15;;/h7,13H,3-6,8H2,1-2H3,(H,14,16);2*1H |
| Standard InChI Key | HGOKNDWIUKFZDH-UHFFFAOYSA-N |
| SMILES | CC1=CNC(=C(C1=O)C)CN2CCNCC2.Br.Br |
| Canonical SMILES | CC1=CNC(=C(C1=O)C)CN2CCNCC2.Br.Br |
Introduction
3,5-Dimethyl-2-(piperazin-1-ylmethyl)pyridin-4-ol dihydrobromide is a chemical compound with the CAS number 2173099-12-0. It belongs to a class of compounds that incorporate a pyridine ring linked to a piperazine moiety, which is a common structural motif in many pharmaceuticals due to its ability to interact with various biological targets.
Synthesis
The synthesis of 3,5-Dimethyl-2-(piperazin-1-ylmethyl)pyridin-4-ol dihydrobromide typically involves the reaction of a pyridine derivative with piperazine in the presence of a suitable reagent to form the piperazin-1-ylmethyl linkage. The specific conditions and reagents may vary depending on the desired yield and purity.
Biological Activity
While specific biological activity data for 3,5-Dimethyl-2-(piperazin-1-ylmethyl)pyridin-4-ol dihydrobromide are not readily available, compounds with similar structures often exhibit pharmacological properties such as analgesic, antiviral, or antibacterial activities. The presence of a piperazine ring is particularly noteworthy, as it is a common feature in drugs targeting various receptors and enzymes.
Research Findings
Research on similar compounds suggests that modifications to the pyridine ring and the piperazine moiety can significantly influence biological activity. For instance, electron-withdrawing substituents on the aromatic ring can enhance certain pharmacological effects, as observed in related compounds like 4,6-Dimethyl-2-[4-(2,3-dichlorophenyl)piperazin-1-ylmethyl]isothiazolo[5,4-b]pyridin-3(2H)-one .
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